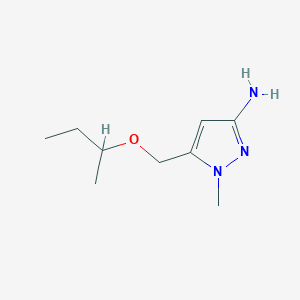
N-(1H-indol-3-ylmethyl)-1-phenylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-indol-3-ylmethyl)-1-phenylethanamine is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
N-(1H-indol-3-ylmethyl)-1-phenylethanamine, a compound with an indole nucleus, is likely to interact with various biological targets. Indole derivatives have been found to inhibit tubulin polymerization , suggesting that tubulin could be a primary target. Tubulin is a globular protein and is the building block of microtubules, which are crucial for maintaining cell shape, intracellular transport, and cell division .
Mode of Action
Related indole derivatives have been shown to inhibit tubulin polymerization . This suggests that this compound might interact with tubulin in a similar way, potentially disrupting microtubule dynamics and thereby affecting cell division and other cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving tubulin and microtubules. Disruption of tubulin polymerization can affect a variety of downstream cellular processes, including cell division, intracellular transport, and the maintenance of cell shape . Additionally, indole compounds have been found to mediate bacterial persistence by increasing the protection of ribosomes during stress .
Pharmacokinetics
Indole compounds are generally known to be readily absorbed and distributed throughout the body . The metabolism and excretion of this compound would likely depend on various factors, including its chemical structure and the specific metabolic pathways present in the organism.
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its potential disruption of tubulin polymerization. This could lead to a variety of effects, including changes in cell shape, disruption of cell division, and alterations in intracellular transport . Additionally, if this compound does indeed mediate bacterial persistence, it could potentially affect the survival of bacteria under stress conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-3-ylmethyl)-1-phenylethanamine typically involves the reaction of indole derivatives with phenylethanamine under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of microwave irradiation can also be employed to reduce reaction times and improve efficiency .
化学反応の分析
Types of Reactions
N-(1H-indol-3-ylmethyl)-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions are common, especially at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are commonly used.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Halogenated, sulfonylated, or nitrated indole derivatives.
科学的研究の応用
N-(1H-indol-3-ylmethyl)-1-phenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
類似化合物との比較
Similar Compounds
N-(1H-indol-3-ylmethyl)-N,N-dimethylamine (Gramine): Known for its biological activities and used in various research studies.
Indole-3-acetic acid: A plant hormone with significant roles in plant growth and development.
Indole-3-carbinol: Studied for its anticancer properties and potential health benefits.
Uniqueness
N-(1H-indol-3-ylmethyl)-1-phenylethanamine stands out due to its unique structure, combining an indole moiety with a phenylethanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-phenylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2/c1-13(14-7-3-2-4-8-14)18-11-15-12-19-17-10-6-5-9-16(15)17/h2-10,12-13,18-19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDBVPJGBQYKAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)



![ethyl 5-{2-[4-(dipropylsulfamoyl)benzamido]benzoyloxy}-2-methyl-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2895462.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)
![2-(1-{[(tert-butoxy)carbonyl]amino}ethyl)-4-methyl-1,3-oxazole-5-carboxylic acid](/img/structure/B2895468.png)

![4-fluoro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2895472.png)

![6-fluoro-3-(morpholine-4-carbonyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline](/img/structure/B2895474.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2895475.png)

